6,6'-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid)
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Overview
Description
6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) is a complex organic compound characterized by its unique structure comprising multiple naphthalene rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) typically involves multi-step organic reactionsThe final step involves the coupling of these derivatives using a bis(oxy)methyl propane-1,3-diyl linker under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products
The major products formed from these reactions include various naphthalene derivatives with modified functional groups, such as quinones, alcohols, and substituted naphthalenes .
Scientific Research Applications
6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid)
- 2-Naphthalenecarboxylic acid derivatives
- Bis(naphthalenyl) compounds
Uniqueness
6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) stands out due to its unique structure, which combines multiple naphthalene rings with carboxylic acid groups, providing distinct chemical and physical properties .
Properties
Molecular Formula |
C49H36O12 |
---|---|
Molecular Weight |
816.8 g/mol |
IUPAC Name |
6-[3-(6-carboxynaphthalen-2-yl)oxy-2,2-bis[(6-carboxynaphthalen-2-yl)oxymethyl]propoxy]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C49H36O12/c50-45(51)37-5-1-33-21-41(13-9-29(33)17-37)58-25-49(26-59-42-14-10-30-18-38(46(52)53)6-2-34(30)22-42,27-60-43-15-11-31-19-39(47(54)55)7-3-35(31)23-43)28-61-44-16-12-32-20-40(48(56)57)8-4-36(32)24-44/h1-24H,25-28H2,(H,50,51)(H,52,53)(H,54,55)(H,56,57) |
InChI Key |
LSFHXNNXRFUYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCC(COC3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(COC5=CC6=C(C=C5)C=C(C=C6)C(=O)O)COC7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C=C1C(=O)O |
Origin of Product |
United States |
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